4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
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Overview
Description
4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of iodine atoms and a methoxy group attached to a cyclohexa-2,4-dien-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one typically involves the iodination of aniline derivatives followed by condensation reactions. One common starting material is 4-iodoaniline, which undergoes a series of reactions to introduce the methoxy and cyclohexa-2,4-dien-1-one moieties.
Iodination of Aniline: The initial step involves the iodination of aniline to produce 4-iodoaniline.
Condensation Reaction: The 4-iodoaniline is then subjected to a condensation reaction with a suitable aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-[
Properties
CAS No. |
826994-46-1 |
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Molecular Formula |
C14H11I2NO2 |
Molecular Weight |
479.05 g/mol |
IUPAC Name |
4-iodo-2-[(4-iodophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H11I2NO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-8,18H,1H3 |
InChI Key |
LDJPKSSGLCIZKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)I)I |
Origin of Product |
United States |
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